molecular formula C11H9NOS B12074714 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone

Cat. No.: B12074714
M. Wt: 203.26 g/mol
InChI Key: DULQBFLMVCVKES-UHFFFAOYSA-N
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Description

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with a thiophene moiety at the 5-position and an acetyl (ethanone) group at the 2-position. This structure combines the electron-rich thiophene ring, known for enhancing π-conjugation and redox activity, with the pyridine scaffold, which contributes to hydrogen bonding and metal coordination capabilities .

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-(5-thiophen-3-ylpyridin-2-yl)ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)11-3-2-9(6-12-11)10-4-5-14-7-10/h2-7H,1H3

InChI Key

DULQBFLMVCVKES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone typically involves the condensation of 3-acetylpyridine with thiophene-3-carboxaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or another suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone

  • Structure : Pyridine ring substituted with methoxy (2-position) and methyl (5-position) groups, plus an acetyl group (3-position).
  • Methoxy and methyl groups are electron-donating, altering solubility and reactivity compared to thiophene’s electron-rich nature.

1-(5,6-Dimethoxypyridin-2-yl)ethanone

  • Structure : Pyridine with dimethoxy substituents (5,6-positions) and acetyl (2-position).
  • Key Differences : Methoxy groups enhance solubility in polar solvents but reduce lipophilicity compared to thiophene. Dimethoxy substitution may sterically hinder interactions with biological targets.
  • Applications: No specific pharmacological data reported; likely used as a synthetic intermediate .

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone

  • Structure : Pyridine substituted with a trifluoromethyl (CF₃) group (5-position) and acetyl (2-position).
  • Key Differences : The electron-withdrawing CF₃ group increases electronegativity and metabolic stability compared to thiophene. This substitution is common in agrochemicals and pharmaceuticals but may reduce π-π stacking interactions .

Thiophene-Pyridine Hybrids

1-{5-[2-(4-Fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone (7d)

  • Structure : Combines pyridine, thiophene, and oxadiazole rings with acetyl and fluorophenyl groups.
  • Key Differences : The oxadiazole ring introduces additional hydrogen-bond acceptors and rigidity. This compound exhibited significant anticancer activity against MCF7 cells (comparable to 5-fluorouracil), highlighting the importance of fluorophenyl and oxadiazole motifs in enhancing cytotoxicity .
  • Comparison : The target compound lacks the oxadiazole and fluorophenyl groups, which may limit its anticancer potency but improve synthetic accessibility.

(4-(4-Methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone (16C)

  • Structure : Pyridine with ethynyl-linked thiophene (5-position), methoxyphenyl (4-position), and benzoyl (3-position) groups.
  • However, the bulkier benzoyl group may reduce bioavailability compared to the acetyl group in the target compound .

1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

  • Structure : Complex hybrid with pyridine, thiophene, oxadiazole, and sulfanyl groups.
  • The chloro-CF₃ group increases metabolic resistance but adds synthetic complexity .

Structural and Functional Implications

Electronic and Steric Effects

  • Thiophene vs. Methoxy/CF₃ : Thiophene’s electron-rich nature enhances π-stacking and charge-transfer interactions, advantageous in materials science and receptor binding. Methoxy groups improve solubility but reduce redox activity, while CF₃ increases stability but may hinder π-conjugation .
  • Substituent Position: The 5-position thiophene in the target compound allows for planar conjugation with pyridine, whereas ethynyl-linked thiophene (as in 16C) introduces non-planar geometry, affecting intermolecular interactions .

Pharmacological Potential

  • Anticancer Activity : Compound 7d () demonstrates that fluorophenyl and oxadiazole groups are critical for cytotoxicity. The target compound’s simpler structure may require functionalization (e.g., adding pharmacophores) to achieve similar efficacy.
  • Enzyme Inhibition : Pyridine-thiophene hybrids with sulfonyl or oxadiazole groups (e.g., ) show promise as CYP51 inhibitors, suggesting that the target compound could be modified for antiparasitic applications .

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